![molecular formula C56H103Cl5N16O14 B1618948 N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride CAS No. 77554-83-7](/img/structure/B1618948.png)
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is a cyclic decapeptide antibiotic belonging to the polymyxin family. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. It is derived from the bacterium Paenibacillus polymyxa and is characterized by its unique cyclic structure and the presence of a pelargonoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pelargonoyl cyclic decapeptide polymyxin M(1) involves multiple steps, including the formation of the cyclic decapeptide core and the attachment of the pelargonoyl group. The process typically starts with the solid-phase peptide synthesis (SPPS) of the linear decapeptide, followed by cyclization to form the cyclic structure. The pelargonoyl group is then introduced through acylation reactions under specific conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of pelargonoyl cyclic decapeptide polymyxin M(1) involves large-scale fermentation of Paenibacillus polymyxa, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pelargonoyl cyclic decapeptide polymyxin M(1), each with potentially different biological activities and properties.
Applications De Recherche Scientifique
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: The compound is explored for its use in developing antimicrobial coatings and materials.
Mécanisme D'action
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride exerts its antibacterial effects by disrupting the bacterial cell membrane. The compound interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. The pelargonoyl group enhances the compound’s ability to penetrate the bacterial membrane, making it more effective against resistant strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polymyxin B: Another cyclic decapeptide antibiotic with similar antibacterial properties but different structural features.
Polymyxin E (Colistin): Known for its use as a last-resort antibiotic for multidrug-resistant infections.
Polymyxin D: A less commonly used polymyxin with distinct structural and functional characteristics.
Uniqueness
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is unique due to the presence of the pelargonoyl group, which enhances its membrane-penetrating ability and overall antibacterial efficacy. This structural modification distinguishes it from other polymyxins and contributes to its potential as a more effective therapeutic agent.
Propriétés
Numéro CAS |
77554-83-7 |
|---|---|
Formule moléculaire |
C56H103Cl5N16O14 |
Poids moléculaire |
1401.8 g/mol |
Nom IUPAC |
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride |
InChI |
InChI=1S/C56H98N16O14.5ClH/c1-6-7-8-9-10-11-12-44(76)62-28-22-41-50(80)63-37(18-24-58)49(79)69-42(29-31(2)3)53(83)70-43(30-34-13-15-35(75)16-14-34)54(84)65-36(17-23-57)47(77)64-39(20-26-60)51(81)71-46(33(5)74)56(86)68-40(21-27-61)52(82)72-45(32(4)73)55(85)67-38(19-25-59)48(78)66-41;;;;;/h13-16,31-33,36-43,45-46,73-75H,6-12,17-30,57-61H2,1-5H3,(H,62,76)(H,63,80)(H,64,77)(H,65,84)(H,66,78)(H,67,85)(H,68,86)(H,69,79)(H,70,83)(H,71,81)(H,72,82);5*1H |
Clé InChI |
JGDVPHMBJZOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
SMILES canonique |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
Synonymes |
PCD-P(M) pelargonoyl cyclic decapeptide polymyxin M(1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





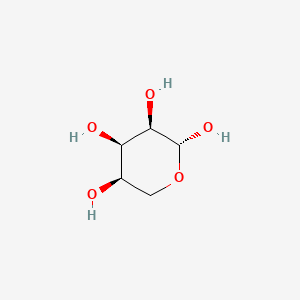
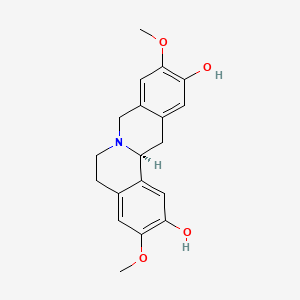
![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)
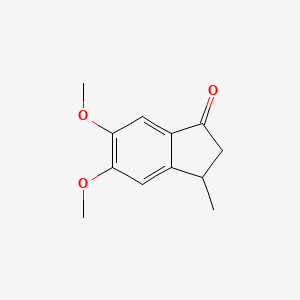
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
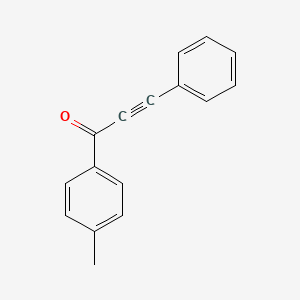
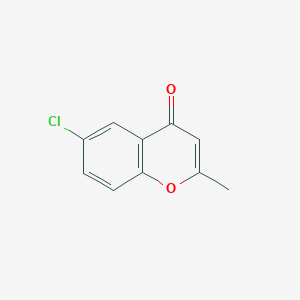

methanone](/img/structure/B1618885.png)


